Enpp-1-IN-21

cGAS-STING Cancer Immunotherapy Enzymology

Researchers requiring complete ENPP blockade face a critical gap: most inhibitors lack dual ENPP1/ENPP3 activity, leaving cGAMP degradation partially unchecked and STING pathway activation suboptimal. Enpp-1-IN-21 (compound 4g) resolves this with balanced dual inhibition (ENPP1 IC50=0.45 μM; ENPP3 IC50=0.19 μM), ensuring both primary cGAMP-hydrolyzing enzymes are fully blocked. • Dual ENPP1/ENPP3 inhibition prevents compensatory cGAMP hydrolysis for maximal type I IFN response • Low cytotoxicity in normal cells (HEK293) vs. cancer lines (MCF7, HeLa) supports higher-dose in vivo efficacy studies • Validated arylamide sulphonate series (ACS Omega, 2022); available in mg-to-gram quantities from multiple global suppliers

Molecular Formula C21H16F3NO5S
Molecular Weight 451.4 g/mol
Cat. No. B14078024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-21
Molecular FormulaC21H16F3NO5S
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C21H16F3NO5S/c1-14-2-4-15(5-3-14)20(26)25-16-6-8-18(9-7-16)30-31(27,28)19-12-10-17(11-13-19)29-21(22,23)24/h2-13H,1H3,(H,25,26)
InChIKeyJLVBBSVNZSRAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enpp-1-IN-21: Dual ENPP1/3 Inhibitor


Enpp-1-IN-21 (compound 4g) is a small-molecule inhibitor belonging to the arylamide sulphonate class, specifically targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and 3 (ENPP3) [1]. It functions as a dual inhibitor, a property leveraged to modulate the cGAS-STING pathway for enhanced innate immune activation in cancer models [2]. Its primary mechanism involves blocking the enzymatic hydrolysis of the STING agonist 2'3'-cGAMP, thereby potentiating an anti-tumor immune response [2].

Research model: cGAS-STING pathway activation in cancer models
Inhibitory profile: Dual ENPP1/3 inhibitor for broad ectonucleotidase blockade
Key mechanism: Prevents 2′3′-cGAMP hydrolysis to support STING signaling

Inadequacy of Generic ENPP1 Inhibitors for Enpp-1-IN-21


ENPP1 inhibitors are not interchangeable due to critical variations in their selectivity profiles across the ENPP family and their distinct kinetic mechanisms [1]. While some inhibitors exhibit high selectivity for ENPP1 over ENPP3 (e.g., Enpp-1-IN-27, ~10-fold selective ), others act as pan-ENPP inhibitors. The unique dual-inhibitory profile of Enpp-1-IN-21 on both ENPP1 and ENPP3 is crucial for specific research applications where broad-spectrum ENPP blockade is desired to fully prevent cGAMP degradation, a functionality not replicated by highly selective ENPP1 inhibitors [1]. Substituting with a more selective analog would fail to recapitulate the complete pharmacological effect observed in studies utilizing Enpp-1-IN-21, potentially leading to incomplete pathway modulation and misinterpretation of experimental results [2].

Selectivity mismatch: Highly ENPP1-selective inhibitors lack ENPP3 blockade, which may not replicate the dual-inhibition context needed to fully prevent cGAMP degradation.
Pathway modulation difference: Pan-ENPP inhibitors with different selectivity ratios may shift the balance of ectonucleotidase inhibition, altering downstream STING pathway response interpretation.

Enpp-1-IN-21 vs. Close Analogs


ENPP1/3 Dual Inhibition Potency

Enpp-1-IN-21 (4g) exhibits balanced, sub-micromolar inhibitory activity against both ENPP1 and ENPP3, which is a distinct profile compared to more selective inhibitors like 4f (ENPP1-selective) and 4t (ENPP3-selective). In a direct head-to-head comparison from the same study, compound 4f shows an IC50 of 0.28 μM for ENPP1 but is significantly less potent against ENPP3 (8.4 μM), a 30-fold selectivity. Conversely, compound 4t is a potent ENPP3 inhibitor (IC50 0.15 μM) with weaker ENPP1 inhibition. Enpp-1-IN-21 provides potent inhibition of both isozymes within a narrow 2.4-fold range [1]. This balanced dual activity is distinct from clinical-stage molecules like ISM5939, which is reported as highly selective for ENPP1 with an IC50 of 0.63 nM against cGAMP degradation and minimal reported activity on ENPP3 .

ENPP1/3 Dual Inhibition
Head-to-head
ENPP1 IC50 0.45 µM
ENPP3 IC50 0.19 µM
Selectivity ~2.4-fold
Supports dual-inhibition study fit for models requiring both ENPP1 and ENPP3 blockade.
Selective analogs e.g., 4f (30-fold) & 4t (ENPP3-selective) show contrasting profiles; recombinant enzyme assay (p-Nph-5′-TMP).
cGAS-STING Cancer Immunotherapy Enzymology

Reduced Cytotoxicity in Normal Cells

Enpp-1-IN-21 (4g) demonstrated a favorable safety profile in vitro, showing significantly lower cytotoxicity against a normal human embryonic kidney cell line (HEK293) compared to its effects on cancer cell lines. In a direct comparison from the primary study, compound 4g at 100 μM inhibited HEK293 viability by only 3.2% ± 0.11%, whereas it inhibited MCF7 (breast cancer) cell viability by 11.7% ± 0.84% and HeLa (cervical cancer) cell viability by 17.7% ± 0.72% [1]. This contrasts with other analogs in the series, such as compound 4o, which showed high general cytotoxicity (63.2% inhibition of MCF7 and 12.6% inhibition of HEK293), and compound 4c, which was more toxic to normal cells (15.2% HEK293 inhibition) [1]. This suggests a potentially wider therapeutic window for Enpp-1-IN-21 compared to more toxic analogs.

Normal-Cell Cytotoxicity
Head-to-head
HEK293 (normal) viability inhibition: 3.2% at 100 µM
Reported lower normal-cell cytotoxicity context may support host-cell viability endpoint review.
MTT assay, 48 h; analogs 4o and 4c showed 12.6%–15.2% HEK293 inhibition at same concentration [1].
Cytotoxicity Safety Pharmacology Breast Cancer

Uncompetitive Inhibition Mode

While the specific kinetic mechanism of Enpp-1-IN-21 (4g) on ENPP1 was not explicitly defined in the primary study, a closely related analog in the same series, compound 4j, was characterized as an uncompetitive inhibitor of ENPP1 [1]. This contrasts with other inhibitors, such as compound 7e, which exhibits competitive inhibition of ENPP3 [1]. The distinction between uncompetitive and competitive inhibition is crucial for in vivo application: uncompetitive inhibitors bind only to the enzyme-substrate complex, locking it in place. This class-level inference suggests Enpp-1-IN-21 may possess a unique kinetic profile compared to ATP-competitive ENPP1 inhibitors like STF-1623 or ISM5939, potentially affecting its behavior in different substrate environments [2].

Inhibition Mode
Class-level
Inferred uncompetitive ENPP1 inhibition (based on analog 4j)
Reported class-level inhibition mechanism context; may affect substrate-dependent response interpretation.
Kinetic study from series analog [1]; direct experimental confirmation pending.
Enzyme Kinetics Mechanism of Action Drug Discovery

Enpp-1-IN-21 Research Applications


Immuno-Oncology: Broad-Spectrum ENPP Blockade

Enpp-1-IN-21 is ideally suited for in vitro and in vivo cancer models where dual inhibition of ENPP1 and ENPP3 is hypothesized to be necessary for maximal activation of the STING pathway. Its balanced inhibitory profile ensures both primary cGAMP-hydrolyzing enzymes are blocked, potentially leading to a more robust type I interferon response compared to selective ENPP1 inhibitors [1].

In Vivo Tumor Models with Safety Margin

Given its demonstrated low cytotoxicity against normal cells (HEK293) relative to cancer cells (MCF7, HeLa) [1], Enpp-1-IN-21 is a strong candidate for long-term in vivo efficacy studies. This profile reduces the risk of compound-related toxicity in the host animal, allowing for the assessment of anti-tumor efficacy at higher, potentially more effective doses without confounding adverse events.

ENPP1/3 in Nucleotide & Pyrophosphate Metabolism

ENPP1 and ENPP3 are key regulators of extracellular ATP, adenosine, and pyrophosphate (PPi) levels, impacting processes from vascular calcification to bone mineralization [2]. Enpp-1-IN-21's dual inhibitory action makes it a powerful tool compound for dissecting the combined roles of these ectonucleotidases in various physiological and pathological contexts beyond oncology, such as in models of hypophosphatasia or osteoarthritis.

Application
Selection Property
Validation Focus
Broad-spectrum ENPP blockade in cancer models
Dual ENPP1/3 inhibition profile
STING pathway activation endpoints and type I IFN response context
In vivo tumor model studies with endpoint review
Reported lower normal-cell cytotoxicity
Host-cell viability endpoints and tumor-growth model response
Nucleotide/pyrophosphate metabolism models
Dual ectonucleotidase inhibition
Extracellular ATP/PPi and mineralization pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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